![molecular formula C22H19N3O4S B2897600 3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795301-81-3](/img/structure/B2897600.png)

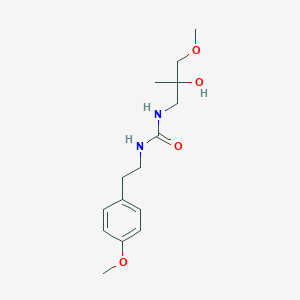

3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

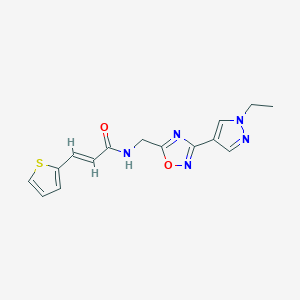

The compound you mentioned is a complex organic molecule that contains several functional groups, including an isoxazole ring, a piperidine ring, and a thiazolidinedione group .

Synthesis Analysis

Isoxazoles, such as the one in your compound, can be synthesized through several methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the thermolysis of 2-azidobenzophenones .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific information or a diagram, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Isoxazoles can undergo a variety of reactions, including cycloadditions, substitutions, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and more .Scientific Research Applications

Antimicrobial Activity

Thiazolidine-2,4-diones, a category to which the specified compound belongs, have been explored for their antimicrobial properties. A study by Prakash et al. (2011) synthesized derivatives of thiazolidine-2,4-diones that showed good activity against gram-positive bacteria, and excellent antifungal activity, particularly against Aspergillus niger and A. flavus (Prakash et al., 2011). Another study by Suresh et al. (2016) also found significant antibacterial and antifungal activities in newly synthesized thiazolidine-2,4-dione derivatives (Suresh et al., 2016).

Anticancer Potential

Thiazolidine-2,4-diones have been evaluated for their potential in cancer therapy. Kumar and Sharma (2022) synthesized derivatives that showed promising anticancer activity against human breast cancer cell lines, especially compounds with strong electron-withdrawing groups (Kumar & Sharma, 2022).

Synthesis and Structural Studies

The synthesis processes and structural analysis of thiazolidine-2,4-dione derivatives have been a significant area of research. Badr et al. (1981) reported the preparation of thiazolidines from α-amino acid ethyl esters and their dehydrogenation to produce oxazoles and thiazoles (Badr et al., 1981). Another study by Unkovskii et al. (1994) focused on the synthesis of piperidine-4-spiro-5′-imidazolidine-2′, 4′-diones, demonstrating the versatility in synthesizing structurally diverse derivatives (Unkovskii et al., 1994).

Antidiabetic and Hypoglycemic Effects

Several studies have explored the antidiabetic properties of thiazolidine-2,4-dione derivatives. Sohda et al. (1982) synthesized derivatives showing substantial hypoglycemic and hypolipidemic activities, indicating potential as antidiabetic agents (Sohda et al., 1982). Also, Shrivastava et al. (2016) designed thiazolidinediones that showed significant blood glucose and triglyceride lowering activity, comparable to standard treatments (Shrivastava et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c26-19-13-30-22(28)25(19)16-8-10-24(11-9-16)21(27)15-6-7-18-17(12-15)20(29-23-18)14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKDDCCBAJOFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897522.png)

![2-(4-chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamide](/img/structure/B2897523.png)

![Ethyl 4-hydroxy-7-methyl-6-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2897525.png)

![5-chloro-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B2897526.png)

![6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2897532.png)

![1-(4,4-Dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2897535.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B2897537.png)